![molecular formula C18H10BrN3O2S B2388738 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile CAS No. 313687-03-5](/img/structure/B2388738.png)
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
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Description
“(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile” is a chemical compound with the molecular formula C18H10BrN3O2S and a molecular weight of 412.26. It is a derivative of 4-(4-bromophenyl)-thiazol-2-amine .
Synthesis Analysis
The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which includes “(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile”, involves a mixture of p-bromo acetophenone, thiourea, and iodine being refluxed for 11–12 hours. The reaction mixture is then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .Molecular Structure Analysis
The molecular structure of “(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile” was confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Scientific Research Applications
Chemosensor Development
Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives, similar in structure to the compound , have been synthesized and investigated for their potential as chemosensors for different cations. These compounds exhibited selectivity towards Zn2+ and Ag+ cations, demonstrating their potential application in the detection and quantification of specific metal ions in various environments (Hranjec et al., 2012).
Corrosion Inhibition
Research on thiophene derivatives, closely related to the specified compound, has shown significant corrosion inhibition efficiency on mild steel in acidic media. These studies suggest that such compounds can serve as effective cathodic inhibitors, offering protection against corrosion in industrial applications (Verma et al., 2016).
Photoluminescence Properties
Studies on thiophene derivatives with bis-diarylacrylonitrile units have revealed that these compounds exhibit green fluorescence in solid state and in solution under UV irradiation. This suggests their application in developing fluorescent materials for use in optical devices and sensors (Xu et al., 2012).
Anticancer and Antimicrobial Activities
Heteroarylacrylonitriles, including structures similar to the chemical in focus, have been synthesized and shown to possess in vitro cytotoxic activities against various human cancer cell lines. Additionally, these compounds have demonstrated moderate to strong antimicrobial activities, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Sa̧czewski et al., 2004).
Optical and Electronic Materials
Novel fluorescent thiazoles based on an acrylonitrile core have been designed for applications that leverage their optical properties, including aggregation-induced emission enhancement (AIEE) and significant positive solvatochromism. These properties make them suitable for use in organic electronics, optical sensors, and bioimaging technologies (Eltyshev et al., 2021).
properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNVRHBPMSAJCN-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile |
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